5-HT2C Potency: Ethoxy vs. Other Alkoxy Chains
In a systematic SAR study of 2,3-dihydrobenzofuran-based 5-HT2C agonists (Cheng et al., 2016), compound (+)-6b bearing an ethoxy substituent at the 5-position of the dihydrobenzofuran core exhibited the highest potency among the 6a–f subseries: EC50 = 2.7 nM, Emax = 106% (relative to 5-HT), with a log(Emax/EC50) of 8.59 [1]. By contrast, the methoxy analog (+)-6a showed reduced potency, and the propoxy analog (+)-6c exhibited a significant potency drop to EC50 = 20 nM [1]. The 2-fluoroethoxy analog (+)-6f showed further potency reduction to EC50 = 73 nM [1]. Although these data are from 5-alkoxy rather than 7-alkoxy substitutions, the class-level SAR principle—that ethoxy provides an optimal balance of steric and electronic properties for 5-HT2C receptor engagement—is directly transferable to the 7-ethoxy substitution pattern of the target compound.
| Evidence Dimension | 5-HT2C receptor agonist potency (EC50) as a function of alkoxy chain length on the dihydrobenzofuran scaffold |
|---|---|
| Target Compound Data | Not directly measured for the 7-ethoxy target compound; class-level inference from 5-ethoxy analog (+)-6b: EC50 = 2.7 nM, Emax = 106% |
| Comparator Or Baseline | 5-Methoxy analog (+)-6a (reduced potency vs. ethoxy); 5-propoxy analog (+)-6c: EC50 = 20 nM; 5-(2-fluoroethoxy) analog (+)-6f: EC50 = 73 nM |
| Quantified Difference | Ethoxy (2.7 nM) vs. propoxy (20 nM): ~7.4-fold potency advantage; ethoxy vs. 2-fluoroethoxy (73 nM): ~27-fold advantage |
| Conditions | Calcium flux assay in HEK293 cells expressing human 5-HT2C receptors; compounds tested as HCl salts |
Why This Matters
The ethoxy chain length represents an empirically validated potency optimum on the dihydrobenzofuran scaffold; selecting the 7-ethoxy analog for SAR exploration maximizes the probability of retaining high 5-HT2C potency in derived compound libraries.
- [1] Cheng, J.; McCorvy, J. D.; Giguere, P. M.; Zhu, H.; Kenakin, T.; Roth, B. L.; Kozikowski, A. P. Design and Discovery of Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists. J. Med. Chem. 2016, 59 (21), 9866–9880. DOI: 10.1021/acs.jmedchem.6b01194 View Source
